Cas no 1391118-25-4 (6-Chloro-2-(4-ethylphenyl)quinoxaline)

6-Chloro-2-(4-ethylphenyl)quinoxaline 化学的及び物理的性質
名前と識別子
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- 6-Chloro-2-(4-ethylphenyl)quinoxaline
- 1391118-25-4
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- インチ: InChI=1S/C16H13ClN2/c1-2-11-3-5-12(6-4-11)16-10-18-15-9-13(17)7-8-14(15)19-16/h3-10H,2H2,1H3
- InChIKey: YNHBWUUWOQSNBZ-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)Cl
計算された属性
- せいみつぶんしりょう: 268.0767261g/mol
- どういたいしつりょう: 268.0767261g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 25.8Ų
6-Chloro-2-(4-ethylphenyl)quinoxaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM141907-1g |
6-chloro-2-(4-ethylphenyl)quinoxaline |
1391118-25-4 | 95% | 1g |
$673 | 2021-08-05 | |
Chemenu | CM141907-1g |
6-chloro-2-(4-ethylphenyl)quinoxaline |
1391118-25-4 | 95% | 1g |
$*** | 2023-03-30 |
6-Chloro-2-(4-ethylphenyl)quinoxaline 関連文献
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6-Chloro-2-(4-ethylphenyl)quinoxalineに関する追加情報
6-Chloro-2-(4-ethylphenyl)quinoxaline
6-Chloro-2-(4-ethylphenyl)quinoxaline (CAS No: 1391118-25-4) is a highly specialized organic compound that has garnered significant attention in the fields of materials science and pharmaceutical research. This compound belongs to the quinoxaline family, which is known for its unique electronic properties and structural versatility. The presence of a chlorine atom at the 6-position and an ethyl-substituted phenyl group at the 2-position imparts distinctive chemical and physical characteristics to this molecule, making it a valuable component in various applications.
The synthesis of 6-Chloro-2-(4-ethylphenyl)quinoxaline typically involves a multi-step process that includes nucleophilic substitution, condensation reactions, and subsequent functionalization. Recent advancements in catalytic methods have enabled researchers to achieve higher yields and better purity levels, which are critical for its use in high-performance materials and drug development.
One of the most notable applications of 6-Chloro-2-(4-ethylphenyl)quinoxaline is in the field of optoelectronics. Its quinoxaline core exhibits strong fluorescence properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs). Studies have shown that incorporating this compound into OLED architectures can significantly enhance device efficiency and stability, which are key factors in next-generation display technologies.
In the realm of medicinal chemistry, 6-Chloro-2-(4-ethylphenyl)quinoxaline has been explored as a potential lead compound for anti-cancer drug development. Preclinical studies have demonstrated its ability to inhibit specific kinase enzymes associated with tumor growth and metastasis. Furthermore, its ethylphenyl substituent enhances solubility and bioavailability, which are essential traits for effective drug delivery.
Recent research has also focused on the use of 6-Chloro-2-(4-ethylphenyl)quinoxaline as a building block for advanced materials such as metal-organic frameworks (MOFs). Its ability to coordinate with metal ions while maintaining structural integrity makes it suitable for applications in gas storage, catalysis, and sensing technologies.
The chemical stability of 6-Chloro-2-(4-ethylphenyl)quinoxaline under various conditions has been extensively studied. It exhibits excellent thermal stability up to 300°C and is resistant to oxidative degradation, which are desirable properties for industrial applications. Additionally, its solubility in common organic solvents facilitates its processing into thin films and other functional materials.
In conclusion, 6-Chloro-2-(4-ethylphenyl)quinoxaline (CAS No: 1391118-25-4) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and material integration techniques, positions it as a key player in the development of cutting-edge technologies.
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